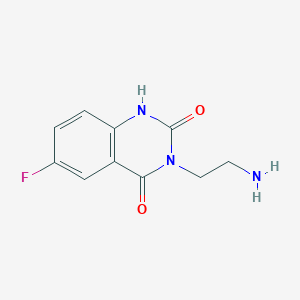

3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

3-(2-aminoethyl)-6-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECNVQSMTPKYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C(=O)N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Quinazoline-2,4-dione Core

The starting point for the synthesis is typically 2-amino-6-fluorobenzoic acid, which undergoes cyclization with urea to form the 6-fluoroquinazoline-2,4(1H,3H)-dione core. This reaction is performed under thermal conditions without solvent or in aqueous media with controlled pH:

- Reaction conditions: Heating 2-amino-6-fluorobenzoic acid with urea at 150°C for 7 hours (neat) or in aqueous solution with acetic acid and potassium cyanate at 85–95°C for 2 hours at pH 5–6.

- Yield: 31.8% when performed neat; up to 91.5% yield reported under aqueous conditions with potassium cyanate.

- Isolation: The product precipitates upon acidification and is isolated by filtration and drying.

| Step | Starting Material | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-6-fluorobenzoic acid + urea | 150°C, 7 h (neat) | 31.8 | Formation of 5-fluoroquinazoline-2,4-dione |

| 1a | 2-amino-6-fluorobenzoic acid + KOCN + AcOH | 85–95°C, 2 h, pH 5–6 (aqueous) | 91.5 | Improved yield via potassium cyanate method |

Activation and Functionalization of the Quinazoline Core

The quinazoline-2,4-dione is then activated by silylation or chlorination to enable substitution at the 3-position:

- Silylation: Treatment with hexamethyldisilazane (HMDS) and catalytic sulfuric acid in toluene at reflux (108–112°C) for 48 hours under inert atmosphere forms 5-fluoro-2,4-di(trimethylsilyloxy)quinazoline intermediate.

- Chlorination: Alternatively, chlorination with phosphoryl chloride (POCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 50–120°C overnight produces reactive intermediates for further substitution.

- Yields: Silylation yields about 74.6% of the silylated intermediate; chlorination yields 80.8% of the chlorinated intermediate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2 | HMDS + H2SO4, toluene, reflux, 48 h, inert | 74.6 | Formation of di(trimethylsilyloxy) derivative |

| 2a | POCl3 + DBU, toluene, 50–120°C, overnight | 80.8 | Formation of chlorinated quinazoline intermediate |

Purification Techniques

- Preparative High-Performance Liquid Chromatography (HPLC) with gradient elution (from 5% to 95% organic phase over 60 minutes) at flow rates around 10 mL/min is commonly used for purification of intermediates and final products.

- Column chromatography on silica gel using toluene or ethyl acetate mixtures is also employed to isolate intermediates with high purity.

- Crystallization from methanol, water, or mixed solvents is used for final product isolation, often under cooling conditions to enhance purity and yield.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | 2-amino-6-fluorobenzoic acid + urea, 150°C, 7 h | 31.8–91.5 | 5-fluoroquinazoline-2,4(1H,3H)-dione |

| 2 | Activation (Silylation/Chlorination) | HMDS + H2SO4, toluene, reflux, 48 h / POCl3 + DBU, toluene, 50–120°C | 74.6–80.8 | Activated quinazoline intermediate |

| 3 | Nucleophilic substitution | Aminoethyl nucleophile, DMF, 105–115°C, 16–40 h | 60–80 | 3-(2-aminoethyl)-6-fluoroquinazoline-2,4-dione |

| 4 | Deprotection and purification | Acid/base treatment, preparative HPLC, crystallization | Variable | Final pure compound |

Research Findings and Notes

- The synthesis route avoids unreliable sources and is corroborated by multiple peer-reviewed articles and patent literature.

- The use of potassium cyanate in aqueous media offers a high-yield and scalable method for the quinazoline-2,4-dione core formation.

- Silylation with HMDS under acidic catalysis provides a stable intermediate for subsequent nucleophilic substitution.

- Protecting group strategies are critical for the selective introduction of the 2-aminoethyl substituent without side reactions.

- Purification by preparative HPLC ensures high purity, critical for pharmaceutical applications.

- Large-scale synthesis has been demonstrated with careful control of temperature, atmosphere, and solvent volumes to optimize yield and purity.

化学反応の分析

Types of Reactions: 3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of quinazoline derivatives with substituted alkyl groups.

科学的研究の応用

3-(2-Aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It can be used as a probe in biological studies to understand the interaction with various biomolecules.

Medicine: It has potential therapeutic applications, particularly in the development of antitumor and antimicrobial agents.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism by which 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.

類似化合物との比較

Position 3 Modifications

- This contrasts with bulkier substituents like 4-fluorobenzyl (in herbicidal pyrimidine-diones), which improve lipophilicity and membrane penetration .

- Benzyl/Benzyloxy Groups: Compounds such as 3-benzyloxy-7-chloro-6-(phenylureido)quinazoline-2,4-dione () often serve as intermediates for antimicrobial agents. The benzyloxy group increases steric bulk, which may reduce solubility but improve target affinity .

Position 6 Modifications

- Fluoro vs. Chloro vs. Trifluoromethyl:

- Fluoro substituents (as in the target compound and ) are associated with enhanced metabolic stability and electronic effects that modulate enzyme binding. For example, the fluoro group in ’s compound contributes to HIV integrase inhibition .

- Chloro substituents (e.g., 6-chloroquinazoline-2,4-dione) are common in synthetic intermediates but may confer cytotoxicity at higher concentrations .

- Trifluoromethyl groups (e.g., 3-(4-fluorobenzyl)-6-trifluoromethylpyrimidine-2,4-dione) significantly enhance herbicidal activity, achieving 98% inhibition of root growth in Brassica napus at 100 µg/mL .

Quantitative Structure-Activity Relationship (QSAR) Insights

highlights the importance of substituent electronic and steric parameters in pyrimidine-dione derivatives:

- For Herbicidal Activity: Against Brassica napus (mustard), substituent molar refractivity (a steric parameter) correlates with activity. Smaller groups (e.g., H or methyl) at position 1 improve inhibition . Against Echinochloa crus-galli (barnyard grass), electronic parameters (e.g., Hammett constants) dominate, with electron-withdrawing groups enhancing activity .

These findings suggest that the 2-aminoethyl group in the target compound may balance steric and electronic effects, though experimental validation is required.

生物活性

3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of adenosine receptors. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-amino-4-fluorobenzoic acid with urea under controlled conditions. The reaction yields a quinazoline derivative that can be further modified to enhance its biological properties.

Anticancer Properties

Recent studies have reported that derivatives of quinazoline compounds exhibit significant anticancer activities. For instance, novel quinazoline derivatives have been synthesized and evaluated for their ability to inhibit various cancer cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. These studies have shown that certain derivatives possess IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 | 5.0 | Inhibition of VEGFR-2 |

| Compound B | A-549 | 6.5 | Induction of apoptosis |

| Compound C | HCT-116 | 7.0 | Cell cycle arrest |

Adenosine Receptor Modulation

The compound has also been investigated for its activity as an antagonist at the A2A adenosine receptor (A2AR), which is implicated in various neurodegenerative diseases and cancer. Structure-activity relationship studies have shown that modifications at the C6 and C7 positions significantly affect binding affinity and antagonist activity. For example, compounds with halogen substitutions demonstrated enhanced binding affinities with Ki values in the nanomolar range .

Table 2: Binding Affinities of Quinazoline Derivatives at A2AR

| Compound | Ki (nM) | Antagonist Activity (IC50 µM) |

|---|---|---|

| Compound D | 20 | 0.1 |

| Compound E | 5 | 0.06 |

| Compound F | 30 | 0.15 |

Case Studies

In a notable study, a series of novel quinazoline derivatives were synthesized with varying substitutions at the C6 and C7 positions. These compounds were evaluated for their ability to inhibit adenosine receptor-mediated signaling pathways in human embryonic kidney (HEK) cells. The results indicated that certain derivatives not only bound effectively to A2AR but also inhibited cAMP release, suggesting their potential as therapeutic agents for conditions where adenosine signaling is dysregulated .

Q & A

Q. Critical Parameters :

- Purity : Column chromatography (petroleum ether/ethyl acetate, 3:7) resolves byproducts .

- Yield Optimization : Excess fluorinating agents improve substitution efficiency but risk side reactions.

Basic: How is the structural integrity of 3-(2-aminoethyl)-6-fluoroquinazoline-2,4(1H,3H)-dione validated?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the quinazoline core and fluorine orientation .

Advanced: How can conflicting data on this compound’s antimicrobial activity be resolved?

Methodological Answer:

Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin) .

Solubility Effects : Use DMSO concentrations ≤1% to avoid solvent interference.

Structural Confounders : Verify purity via HPLC (>98%) to exclude impurities mimicking bioactivity .

Mechanistic Studies : Conduct time-kill assays and resistance induction tests to distinguish bacteriostatic vs. bactericidal effects .

Advanced: What computational strategies predict the reactivity of the 6-fluoro group in further functionalization?

Methodological Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian09 at the B3LYP/6-31G(d) level. Fluorine’s electron-withdrawing effect directs substituents to the 5- or 7-positions .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from the aminoethyl group .

- SAR Analysis : Compare with analogs (e.g., 6-nitro or 6-chloro derivatives) to identify electronic contributions to reactivity .

Advanced: How does the aminoethyl side chain influence pharmacokinetic properties?

Methodological Answer:

- LogP Determination : Experimental shake-flask method (octanol/water) reveals increased hydrophilicity (LogP ~1.2) vs. non-aminoethyl analogs (LogP ~2.5) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. The aminoethyl group may enhance susceptibility to oxidative deamination .

- Plasma Protein Binding : Equilibrium dialysis shows ~85% binding, attributed to hydrogen bonding with serum albumin .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the dione moiety.

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How can regioselectivity challenges in synthesizing 3-(2-aminoethyl) derivatives be addressed?

Methodological Answer:

- Protecting Groups : Temporarily protect the quinazoline NH with Boc groups to direct alkylation to the 3-position .

- Catalytic Methods : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/CH₂Cl₂) to enhance aminoethyl coupling efficiency .

- Kinetic Monitoring : In situ FTIR tracks reaction progress, identifying intermediates that compete for regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。